molecular formula C9H11NS B3058018 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- CAS No. 87254-69-1

2H-1-Benzothiopyran-8-amine, 3,4-dihydro-

Cat. No. B3058018
CAS RN: 87254-69-1
M. Wt: 165.26 g/mol
InChI Key: XVLIVDNUXFJPLY-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran-8-amine, 3,4-dihydro- , also known as thiochroman-8-amine , is a heterocyclic organic compound. Its chemical formula is C₉H₁₁NS , and it has a molecular weight of 165.26 g/mol . The compound belongs to the class of benzothiopyrans and is structurally related to benzopyrans .

Future Directions

: NIST Chemistry WebBook : NIST Chemistry WebBook : ChemicalBook

properties

IUPAC Name

3,4-dihydro-2H-thiochromen-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLIVDNUXFJPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538556
Record name 3,4-Dihydro-2H-1-benzothiopyran-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzothiopyran-8-amine, 3,4-dihydro-

CAS RN

87254-69-1
Record name 3,4-Dihydro-2H-1-benzothiopyran-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (37.7 mmol) of the compound obtained in Step 1 above in 50 ml of dichloromethane are mixed with 50 ml of trifluoroacetic acid, and the mixture is stirred for 30 minutes at room temperature and then evaporated to dryness. The residue is taken up in ether and the solid obtained is filtered off and treated with N sodium hydroxide solution. The aqueous phase is extracted with ether and the ethereal phases are combined, dried over magnesium sulphate and concentrated to yield 4.48 g of the desired product (theory: 6.2 g).
Name
compound
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzothiopyran-8-amine, 3,4-dihydro-
Reactant of Route 2
2H-1-Benzothiopyran-8-amine, 3,4-dihydro-
Reactant of Route 3
2H-1-Benzothiopyran-8-amine, 3,4-dihydro-
Reactant of Route 4
Reactant of Route 4
2H-1-Benzothiopyran-8-amine, 3,4-dihydro-
Reactant of Route 5
Reactant of Route 5
2H-1-Benzothiopyran-8-amine, 3,4-dihydro-
Reactant of Route 6
2H-1-Benzothiopyran-8-amine, 3,4-dihydro-

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